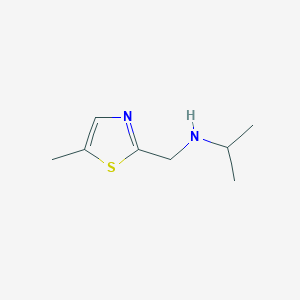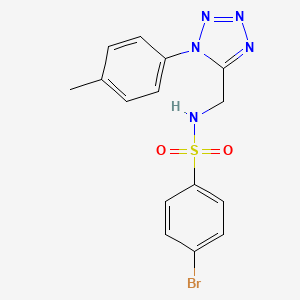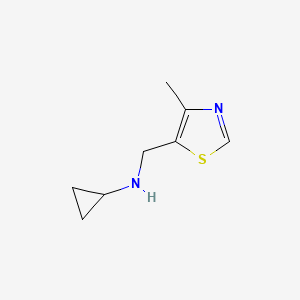
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
Descripción general
Descripción
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine is a chemical compound that has been the subject of extensive research in recent years. This compound has shown potential as a therapeutic agent for a range of conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mecanismo De Acción
The mechanism of action of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has been shown to have anti-inflammatory effects and can reduce inflammation in the brain. Furthermore, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine in lab experiments is its relatively low toxicity. Studies have shown that this compound has low toxicity in both in vitro and in vivo models. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner.
Direcciones Futuras
There are several potential future directions for research on Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine. One area of research could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other conditions, such as cardiovascular disease or autoimmune disorders. Additionally, more research could be done to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, research could be done to optimize the delivery of the compound to cells or tissues, potentially through the use of nanoparticles or other drug delivery systems.
Aplicaciones Científicas De Investigación
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the brain, which may be beneficial for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELYDAUAGGLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



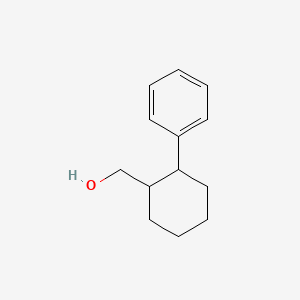
![1h-Pyrrolo[3,2-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B3303524.png)
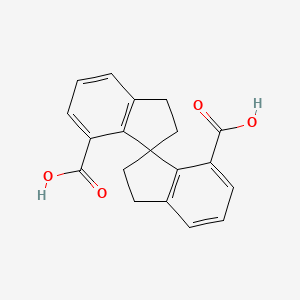
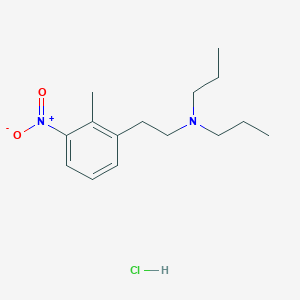


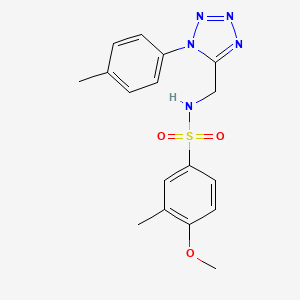


![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride](/img/structure/B3303579.png)
